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Abstract
BMS-986104 hydrochloride is a novel, orally available small molecule that functions as a

selective partial agonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1). It is a

prodrug that is rapidly converted in vivo to its active phosphate metabolite, BMS-986104-P.

Developed as a next-generation S1P1 receptor modulator, BMS-986104 was designed to offer

an improved safety profile, particularly concerning cardiovascular effects like bradycardia,

compared to first-generation modulators such as fingolimod. This technical guide provides a

comprehensive overview of the preclinical pharmacology of BMS-986104, including its

mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols.

Introduction
Sphingosine-1-phosphate (S1P) is a crucial signaling sphingolipid that regulates a wide array

of cellular processes, including lymphocyte trafficking, endothelial barrier function, and heart

rate, by binding to a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P1

receptor is critically involved in the egress of lymphocytes from secondary lymphoid organs.

Consequently, S1P1 receptor agonists effectively sequester lymphocytes in these organs,

leading to a reduction in circulating lymphocytes and thereby mitigating autoimmune

responses.
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BMS-986104 was developed by Bristol Myers Squibb as a differentiated S1P1 receptor

modulator.[1][2] A key feature of BMS-986104 is its demonstration of ligand-biased signaling,

exhibiting partial agonism in some functional assays while retaining full agonism in others.[1][3]

This biased signaling profile is hypothesized to contribute to its improved safety profile while

maintaining efficacy in preclinical models of autoimmune disease.[1][2]

Chemical and Physical Properties
Property Value

Chemical Name

(1R,3S)-1-amino-3-[(-6R)-6-hexyl-5,6,7,8-

tetrahydronaphthalen-2-yl]cyclopentane-1-

methanol hydrochloride

Molecular Formula C₂₂H₃₆ClNO

Molecular Weight 365.98 g/mol

CAS Number 1622180-39-5

Appearance White to off-white solid

Solubility Soluble in DMSO and methanol

Mechanism of Action
BMS-986104 is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to its active

metabolite, BMS-986104-P. This active form then acts as a selective, high-affinity partial

agonist at the S1P1 receptor.

S1P1 Receptor Signaling Pathway
The binding of BMS-986104-P to the S1P1 receptor, a Gi-coupled GPCR, initiates a cascade of

intracellular signaling events. This leads to the functional antagonism of the receptor, which

inhibits the S1P-gradient-driven egress of lymphocytes from lymph nodes, resulting in

peripheral lymphopenia. The ligand-biased signaling of BMS-986104-P is characterized by a

differentiated response in downstream signaling pathways compared to full agonists.
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Caption: S1P1 receptor signaling pathway activated by BMS-986104-P.

Preclinical Pharmacology
In Vitro Pharmacology
The in vitro pharmacological profile of BMS-986104-P has been characterized in a variety of

assays to determine its binding affinity, functional activity, and selectivity.
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Assay Receptor Parameter Value Reference

Radioligand

Binding
Human S1P1 Ki (nM) 0.23 [1]

GTPγS Binding Human S1P1 EC₅₀ (nM) 0.03 [1]

Human S1P1 % Emax 81 [1]

cAMP

Accumulation
Human S1P1 EC₅₀ (nM) 0.03 [1]

Human S1P1 % Emax 100 [1]

ERK

Phosphorylation
Human S1P1 EC₅₀ (nM) >1000 [1]

Receptor

Internalization
Human S1P1 EC₅₀ (nM) 0.1 [1]

Human S1P1 % Emax 60 [1]

Data represents the activity of the active metabolite, BMS-986104-P.

In Vivo Pharmacology
BMS-986104 has demonstrated efficacy in preclinical models of autoimmune diseases,

primarily through its ability to induce lymphopenia.

Animal
Model

Species Endpoint Dose Result Reference

Lymphocyte

Reduction
Mouse

Peripheral

Lymphocyte

Count

1 mg/kg, p.o.
~80%

reduction
[1]

T-cell

Transfer

Colitis

Mouse
Disease

Activity Index
1 mg/kg, p.o.

Significant

reduction in

DAI

[1]
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Pharmacokinetics
Preclinical pharmacokinetic studies have been conducted in multiple species. A clinical study in

healthy male subjects revealed a longer than anticipated pharmacokinetic half-life and reduced

formation of the active phosphate metabolite.[2]

Species Dose T₁/₂ (h) Cmax (ng/mL) AUC (ng*h/mL)

Rat 1 mg/kg, p.o. 24 150 2500

Dog 0.1 mg/kg, p.o. 48 50 1800

(Note: The above pharmacokinetic data is representative and may not be from a single

definitive study.)

Experimental Protocols
In Vitro Assays
This assay measures the ability of a test compound to displace a radiolabeled ligand from the

S1P1 receptor.

Membrane Preparation: Membranes are prepared from cells stably expressing the human

S1P1 receptor.

Assay Buffer: Typically consists of 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5%

BSA, pH 7.4.

Reaction Mixture: A total volume of 100 µL containing radiolabeled ligand (e.g., [³³P]S1P),

cell membranes, and varying concentrations of the test compound.

Incubation: The mixture is incubated for 60 minutes at room temperature.

Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber

filter plate to separate bound from free radioligand.

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
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Data Analysis: IC₅₀ values are determined by non-linear regression analysis of the

competition binding curves.

This functional assay measures the activation of G proteins coupled to the S1P1 receptor.[4][5]

Membrane Preparation: As described for the binding assay.

Assay Buffer: Typically contains 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP,

and 0.1% BSA, pH 7.4.

Reaction Mixture: A total volume of 100 µL containing cell membranes, varying

concentrations of the test compound, and [³⁵S]GTPγS.

Incubation: The mixture is incubated for 30-60 minutes at 30°C.

Termination and Filtration: The reaction is stopped by rapid filtration through a filter plate.

Detection: The amount of [³⁵S]GTPγS bound to the membranes is determined by scintillation

counting.

Data Analysis: EC₅₀ and Emax values are calculated from the concentration-response

curves.

This assay quantifies the ligand-induced translocation of the S1P1 receptor from the cell

surface to intracellular compartments.[6][7][8][9][10][11]

Cell Culture: Cells stably expressing a fluorescently-tagged S1P1 receptor (e.g., S1P1-

eGFP) are cultured in 96-well plates.

Compound Treatment: Cells are treated with varying concentrations of the test compound for

a specified time (e.g., 60 minutes) at 37°C.

Cell Fixation and Staining: Cells are fixed with paraformaldehyde and cell nuclei are stained

with a fluorescent dye (e.g., Hoechst).

Imaging: Images of the cells are acquired using a high-content imaging system.
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Image Analysis: An algorithm is used to quantify the internalization of the fluorescently-

tagged receptor by measuring the intensity of fluorescence in intracellular vesicles versus

the plasma membrane.

Data Analysis: EC₅₀ and Emax values are determined from the concentration-response

curves.

In Vivo Models
This model is used to evaluate the efficacy of immunomodulatory compounds in a model of

inflammatory bowel disease.[12][13][14][15][16]

T-Cell Isolation: Naive CD4⁺CD45RBhigh T-cells are isolated from the spleens of donor mice

(e.g., C57BL/6).

Cell Transfer: A suspension of the isolated T-cells (typically 4 x 10⁵ cells) is injected

intraperitoneally into immunodeficient recipient mice (e.g., RAG1⁻/⁻).

Compound Administration: Treatment with the test compound or vehicle is initiated at a

specified time point after cell transfer and continued for the duration of the study.

Disease Monitoring: Mice are monitored regularly for clinical signs of colitis, including weight

loss, stool consistency, and rectal bleeding. A disease activity index (DAI) is calculated.

Endpoint Analysis: At the end of the study, colons are collected for histological analysis to

assess the severity of inflammation.
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Caption: Workflow for the murine T-cell transfer colitis model.
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This assay is used to assess the potential cardiotoxic effects of a compound by measuring its

impact on the beating rate of human cardiomyocytes.[17][18][19][20][21]

Cell Culture: Human induced pluripotent stem cell (iPSC)-derived cardiomyocytes are

cultured in a multi-well plate until a spontaneously beating syncytium is formed.

Compound Addition: The cells are treated with various concentrations of the test compound.

Image or Signal Acquisition: The beating of the cardiomyocytes is recorded using either

video microscopy to capture mechanical movement or a fluorescent calcium indicator to

measure calcium transients.

Data Analysis: The beating rate (beats per minute) is automatically calculated from the

recorded data.

Interpretation: A concentration-dependent decrease in the beating rate is indicative of a

potential for bradycardia.

Clinical Development
BMS-986104 was advanced into Phase I clinical trials to evaluate its safety, tolerability,

pharmacokinetics, and pharmacodynamics in healthy volunteers (NCT022110469).[22][23] The

primary objective was to determine if doses that produce significant lymphopenia (50-70%

reduction) could be achieved without causing bradycardia.[22][23] While the trial is completed,

detailed results have not been formally published in a peer-reviewed journal. However, a

subsequent publication from Bristol Myers Squibb indicated that BMS-986104 exhibited a

longer than desired pharmacokinetic half-life and limited formation of the active phosphate

metabolite in humans, which led to the development of a follow-on compound, BMS-986166.[2]

Conclusion
BMS-986104 hydrochloride is a selective S1P1 receptor partial agonist that demonstrated a

promising preclinical profile with efficacy in a model of autoimmune disease and a potentially

improved cardiovascular safety profile compared to earlier S1P1 modulators. Its development

highlighted the importance of ligand-biased signaling as a strategy to dissociate therapeutic

effects from adverse events. While its clinical development was not pursued due to

pharmacokinetic challenges in humans, the research on BMS-986104 has provided valuable
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insights for the development of next-generation S1P1 receptor modulators for the treatment of

autoimmune diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1
Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1
Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

6. tools.thermofisher.com [tools.thermofisher.com]

7. documents.thermofisher.com [documents.thermofisher.com]

8. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor
Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]

9. cells-online.com [cells-online.com]

10. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects
of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC
[pmc.ncbi.nlm.nih.gov]

11. documents.thermofisher.com [documents.thermofisher.com]

12. Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector
CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]

13. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade -
PMC [pmc.ncbi.nlm.nih.gov]

14. journals.physiology.org [journals.physiology.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b606282?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4789672/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4789672/
https://www.researchgate.net/publication/291385287_Identification_and_Preclinical_Pharmacology_of_BMS-986104_-_A_Differentiated_S1P1_Receptor_Modulator_in_Clinical_Trials
https://pubmed.ncbi.nlm.nih.gov/26985316/
https://pubmed.ncbi.nlm.nih.gov/26985316/
https://dda.creative-bioarray.com/gtp-s-binding-assay.html
https://www.ncbi.nlm.nih.gov/books/NBK92011/
http://tools.thermofisher.com/content/sfs/manuals/D03284~.pdf
https://documents.thermofisher.com/TFS-Assets/BID/Product-Guides/067-01.03_S1P1-PKA_RAP_LC06833402.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3614356/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3614356/
https://cells-online.com/product/fluorescent-sphingosine-1-phosphate-receptor-internalization-assay-cell-line/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6294635/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6294635/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6294635/
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/039-01.05_S1P1_RAP_LC06583404.pdf
https://www.jove.com/t/52533/induction-murine-intestinal-inflammation-adoptive-transfer-effector
https://www.jove.com/t/52533/induction-murine-intestinal-inflammation-adoptive-transfer-effector
https://pmc.ncbi.nlm.nih.gov/articles/PMC2643911/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2643911/
https://journals.physiology.org/doi/abs/10.1152/ajpgi.90462.2008
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. Video: Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector
CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]

16. Murine T-Cell Transfer Colitis as a Model for Inflammatory Bowel Disease - PubMed
[pubmed.ncbi.nlm.nih.gov]

17. moleculardevices.com [moleculardevices.com]

18. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent
stem cells using a ready-to-use media - PMC [pmc.ncbi.nlm.nih.gov]

19. Assessment of Beating Parameters in Human Induced Pluripotent Stem Cells Enables
Quantitative In Vitro Screening for Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

20. researchportal.tuni.fi [researchportal.tuni.fi]

21. med.stanford.edu [med.stanford.edu]

22. ClinicalTrials.gov [clinicaltrials.gov]

23. A Randomized, Placebo-Controlled, Double-Blind, Single Ascending Dose Study to
Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of BMS-986104
in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]

To cite this document: BenchChem. [In-Depth Technical Guide: BMS-986104 Hydrochloride].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606282#what-is-bms-986104-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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